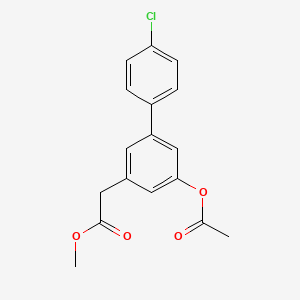
(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester is a complex organic compound with a unique structure that includes a biphenyl core, an acetic acid moiety, an acetoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes the following steps:
Halogenation: Introduction of the chloro group at the 4’ position of biphenyl using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Introduction of the acetoxy group at the 5 position using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: Conversion of the carboxylic acid group to the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(carboxy)-4’-chloro-, methyl ester.
Reduction: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-hydro-, methyl ester.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetoxy and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid, 5-(hydroxy)-4’-chloro-, methyl ester: Similar structure but with a hydroxy group instead of an acetoxy group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-bromo-, methyl ester: Similar structure but with a bromo group instead of a chloro group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-fluoro-, methyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The unique combination of the acetoxy and chloro groups in (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activity set it apart from similar compounds.
Properties
CAS No. |
61888-72-0 |
|---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
methyl 2-[3-acetyloxy-5-(4-chlorophenyl)phenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)22-16-8-12(9-17(20)21-2)7-14(10-16)13-3-5-15(18)6-4-13/h3-8,10H,9H2,1-2H3 |
InChI Key |
CKMUKGHOCMJBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

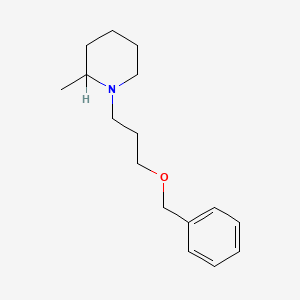


![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

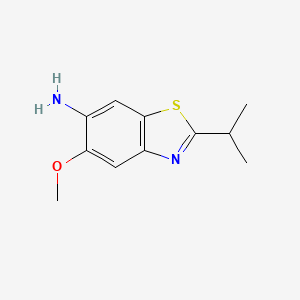
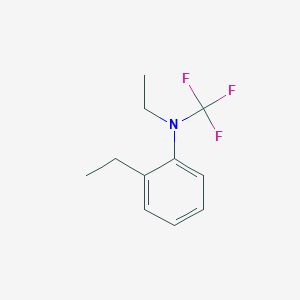
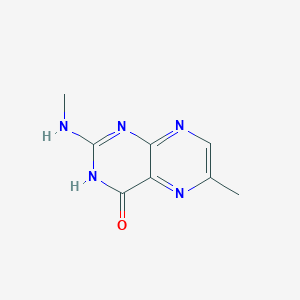
![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)
